Enhanced Lipophilicity Over Non-Alkylated Analogs
The addition of ethyl and methyl groups to the chloropyridine core significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and bioavailability. While a direct measurement for 2-Chloro-5-ethyl-4-methylpyridine is not available in public databases, a calculated LogP (cLogP) for the closely related analog 2-chloro-5-ethylpyridine is 2.6 . By comparison, the unsubstituted 2-chloropyridine has a cLogP of approximately 1.2. This class-level inference suggests that the target compound, with an additional methyl group, will possess even greater lipophilicity, providing a quantifiable advantage in the design of central nervous system (CNS) drugs or systemic agrochemicals where efficient partitioning into lipid membranes is essential [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.8-3.0 (estimated based on analog) |
| Comparator Or Baseline | 2-Chloropyridine: cLogP ~1.2 |
| Quantified Difference | Estimated increase of 1.6-1.8 log units |
| Conditions | Calculated using ACD/Labs or similar software. |
Why This Matters
This significant increase in lipophilicity translates to better membrane permeability, which can lead to improved oral bioavailability or systemic distribution in a lead compound.
- [1] JNM. (n.d.). Calculated using ACD/Labs software. IC50 = half-maximum inhibitory concentration; pIC50 = negative log of the IC50 value in molar concentration; cLog D7.4 = calculated log distribution coefficient. View Source
